4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one

sigma-1 receptor binding affinity pyrazole SAR

4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8) is a synthetic, low-molecular-weight (275.27 g/mol) heterocyclic compound containing a 4-methylpyrazole ring linked via a methylene bridge to an azetidine core, which bears a 4,4,4-trifluorobutanoyl substituent. The compound belongs to the broader genus of pyrazole-azetidine derivatives claimed in patent WO2011147910A1 as sigma (σ) receptor inhibitors, specifically targeting the σ1 subtype.

Molecular Formula C12H16F3N3O
Molecular Weight 275.27 g/mol
CAS No. 2549038-94-8
Cat. No. B6440120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one
CAS2549038-94-8
Molecular FormulaC12H16F3N3O
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C(=O)CCC(F)(F)F
InChIInChI=1S/C12H16F3N3O/c1-9-4-16-18(5-9)8-10-6-17(7-10)11(19)2-3-12(13,14)15/h4-5,10H,2-3,6-8H2,1H3
InChIKeySCTDYVLKPGSPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8): Chemical Class Baseline for Sigma-1 Receptor Ligand Procurement


4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8) is a synthetic, low-molecular-weight (275.27 g/mol) heterocyclic compound containing a 4-methylpyrazole ring linked via a methylene bridge to an azetidine core, which bears a 4,4,4-trifluorobutanoyl substituent . The compound belongs to the broader genus of pyrazole-azetidine derivatives claimed in patent WO2011147910A1 as sigma (σ) receptor inhibitors, specifically targeting the σ1 subtype [1]. The molecule incorporates three pharmacophoric elements—a basic azetidine nitrogen, a hydrogen-bond-accepting pyrazole ring, and a metabolically stabilizing trifluoromethyl ketone—that are hallmarks of σ1 antagonist design. This structural class has yielded a clinical candidate for pain management (EST64454, σ1 Ki = 22 nM), establishing σ1 antagonism as a pharmacologically validated mechanism [2].

Why Generic Substitution of 4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8) Fails: Critical Scaffold-Dependent Differentiation


Within the pyrazole-based σ1 antagonist class, apparently minor structural modifications can produce order-of-magnitude shifts in binding affinity, selectivity, and ADME properties. The clinical candidate EST64454 (Example 39, WO2011147910A1) achieves a σ1 Ki of 22 nM through a specific combination of a 3,4-difluorophenyl substituent on the pyrazole N1, a 3-methoxymethyl linker, and an acetyl-piperazine motif [1]. Replacing the piperazine with an azetidine and the acetyl group with a 4,4,4-trifluorobutanoyl moiety—as in CAS 2549038-94-8—produces a structurally distinct chemotype with different conformational preferences, hydrogen-bonding topology, and metabolic vulnerability. Patent examples demonstrate that regioisomeric and linker variations among pyrazole-azetidine derivatives can affect σ1 affinity by >10-fold, prohibiting generic substitution without quantitative cross-validation [2].

Product-Specific Quantitative Evidence: Why 4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8) Offers Differentiated Value vs. EST64454 and Other Sigma-1 Antagonists


Sigma-1 Receptor Binding Affinity: Class-Level Potency Inferable from Patent Genus SAR

While experimental σ1 binding data for CAS 2549038-94-8 has not been publicly disclosed, the compound falls within the scope of patent WO2011147910A1, which reports a structurally closely related analogue (EST64454, Example 39) with a σ1 Ki of 22 nM measured by displacement of [³H]-(+)-pentazocine from HEK293 cell membranes expressing human σ1 receptor [1]. The patent genus establishes that pyrazole-azetidine scaffolds bearing amine or amide functionality at the azetidine nitrogen retain sub-100 nM σ1 affinity [2]. The 4,4,4-trifluorobutanoyl group present in CAS 2549038-94-8 is a recognized bioisostere of the acetyl group, suggesting comparable potency potential. This class-level inference is further supported by the observation that pyrazoles with cycloalkyl-annelated architectures routinely achieve pKi > 8 for σ1, as demonstrated in a medicinal-chemistry-guided approach [3].

sigma-1 receptor binding affinity pyrazole SAR

Physicochemical Differentiation: Trifluorobutanone-Azetidine Scaffold vs. Acetyl-Piperazine in EST64454

The replacement of the acetyl-piperazine moiety in EST64454 with a 4,4,4-trifluorobutanoyl-azetidine system in CAS 2549038-94-8 introduces key physicochemical distinctions. The azetidine ring is a more conformationally constrained four-membered heterocycle compared to the six-membered piperazine, reducing the number of accessible conformations and potentially enhancing target selectivity [1]. The 4,4,4-trifluorobutanoyl group introduces a trifluoromethyl ketone moiety with strong electron-withdrawing character that lowers the pKa of adjacent protons and reduces overall molecular basicity relative to the acetyl-piperazine. Calculated properties for CAS 2549038-94-8 (MW = 275.27 g/mol, tPSA ≈ 50 Ų, rotatable bonds = 6) indicate lower molecular weight and reduced hydrogen-bond acceptor count compared to EST64454 (MW = 364.17 g/mol, tPSA = 50.08 Ų, rotatable bonds = 7) [2]. These differences are expected to translate into distinct permeability, solubility, and metabolic stability profiles, making the compound a valuable tool for scaffold-hopping SAR studies [3].

logD hydrogen bonding azetidine scaffold trifluorobutanone

Metabolic Stability Advantage: Trifluoromethyl Ketone vs. Acetyl Group in Sigma-1 Antagonist Series

The 4,4,4-trifluorobutanoyl substituent in CAS 2549038-94-8 offers a recognized advantage in metabolic stability over the acetyl group present in EST64454. Trifluoromethyl ketones are resistant to oxidative N-dealkylation by cytochrome P450 enzymes due to the strong electron-withdrawing effect of the CF3 group, which deactivates the adjacent methylene toward metabolic oxidation [1]. In the EST64454 J. Med. Chem. publication, the authors note that the acetyl-piperazine moiety contributes to metabolic turnover, whereas the incorporation of fluorinated alkyl groups is a well-established strategy for reducing intrinsic clearance [2]. Additionally, the azetidine ring, being more sterically hindered than piperazine, may further reduce CYP-mediated oxidation at the neighboring carbon atoms. While direct microsomal stability data for CAS 2549038-94-8 have not been published, the structural features suggest a longer in vitro half-life than the acetyl-piperazine comparator, making this compound particularly suitable for in vivo pharmacological studies requiring sustained exposure [3].

metabolic stability trifluoromethyl ketone CYP oxidation microsomal clearance

Patent Landscape Differentiation: CAS 2549038-94-8 as a Structurally Distinct Chemical Matter vs. the EST64454 Clinical Candidate

CAS 2549038-94-8 represents chemically distinct matter from EST64454 (Example 39, WO2011147910A1), differing in the core heterocycle (azetidine vs. piperazine), the N-terminal capping group (4,4,4-trifluorobutanoyl vs. acetyl), and the pyrazole N1 substituent (4-methyl vs. 3,4-difluorophenyl). Patent WO2011147910A1 claims a broad genus of pyrazole derivatives as sigma receptor inhibitors, encompassing both piperazine and azetidine embodiments [1]. The specific trifluorobutanone-azetidine scaffold may also fall within the scope of related Esteve patents on azetidine derivatives (e.g., US-8623860-B2), providing layered IP protection [2]. For industrial procurement, this structural differentiation enables freedom-to-operate analysis and the development of follow-on compounds outside the EST64454 sub-series. The compound's CAS registry number (2549038-94-8) is independently registered, confirming its discrete chemical identity [3].

patent protection chemical matter differentiation FTO sigma receptor inhibitor patent

Aqueous Solubility Potential: Lower Molecular Weight and Reduced logP vs. EST64454

EST64454 has been characterized as a BCS class I compound with outstanding aqueous solubility (> 1 mg/mL in FaSSIF, > 0.5 mg/mL in FeSSIF) and high permeability in Caco-2 cells (Papp > 10 × 10⁻⁶ cm/s), attributed to its pKa, low clogP (1.43), and high topological polar surface area [1]. CAS 2549038-94-8, with a 24% lower molecular weight (275.27 vs. 364.17 g/mol) and a predicted lower clogP due to the polar trifluoromethyl ketone, is expected to maintain favorable solubility. However, the absence of the piperazine ring—which contributes to aqueous solubility through protonation—may reduce solubility at physiological pH compared to EST64454. Computational predictions (e.g., SwissADME, ACD/Labs) can provide approximate solubility and logP values, but these are not substitutes for experimental measurement [2]. The compound's reduced hydrogen-bond acceptor count (3 vs. 5) and lower MW place it within CNS MPO (Multiparameter Optimization) favorable space (MW < 300 Da, tPSA < 70 Ų), aligning with design principles for brain-penetrant σ1 antagonists [3].

aqueous solubility BCS classification drug-likeness CNS drug design

Best Application Scenarios for 4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one (CAS 2549038-94-8) in Sigma-1 Receptor Research and Drug Discovery


Scaffold-Hopping SAR Studies in Sigma-1 Receptor Antagonist Lead Optimization

CAS 2549038-94-8 serves as a key scaffold-hopping compound for medicinal chemistry teams exploring structural alternatives to the piperazine-based clinical candidate EST64454. By replacing the six-membered piperazine with a four-membered azetidine and the acetyl group with a trifluorobutanoyl moiety, researchers can systematically assess the impact of core size reduction and fluorination on σ1 binding affinity, selectivity over σ2, and ADME properties. The compound's distinct core enables the construction of matched molecular pairs (MMPs) that isolate the contribution of each structural feature to the overall pharmacological profile, as established in the EST64454 discovery program [1].

Metabolic Stability Profiling in In Vitro Microsomal and Hepatocyte Assays

The 4,4,4-trifluorobutanoyl substituent in CAS 2549038-94-8 is predicted to confer resistance to CYP-mediated oxidative metabolism relative to acetyl-containing analogs. This compound is ideally suited for comparative intrinsic clearance studies using human, rat, and mouse liver microsomes or hepatocytes, allowing researchers to quantify the metabolic stability advantage of the trifluoromethyl ketone motif and guide the design of longer-acting σ1 antagonists for chronic pain indications [2]. The class-level expectation of enhanced stability, derived from fluorine medicinal chemistry principles, can be experimentally validated using this specific chemical probe [3].

CNS Drug Discovery Library Design for Neuropathic Pain Targets

With a molecular weight (275.27 g/mol) and predicted tPSA (~50 Ų) that align favorably with CNS MPO guidelines (MW < 300 Da, tPSA < 70 Ų), CAS 2549038-94-8 is a high-priority addition to focused screening libraries targeting CNS-penetrant σ1 antagonists. The compound's azetidine core imparts conformational constraint that may enhance receptor subtype selectivity, while the trifluorobutanoyl group provides a metabolic handle distinct from the acetyl-piperazine motif conserved in many σ1 ligands. Its structural novelty relative to the EST64454 clinical candidate makes it valuable for hit expansion and lead diversification in neuropathic pain programs [4].

IP Strategy and Freedom-to-Operate Analysis for Sigma-1 Antagonist Development

For industrial R&D organizations pursuing σ1 antagonist development, CAS 2549038-94-8 represents chemically distinct matter from the exemplified compounds in WO2011147910A1, with three independent structural divergence points (core heterocycle, N-capping group, and pyrazole N1 substituent). The compound's discrete CAS registry and its potential coverage under additional Esteve azetidine patents (e.g., US-8623860-B2) make it a valuable tool for freedom-to-operate landscaping, patent circumvention strategy, and the construction of proprietary compound collections that leverage the validated σ1 mechanism without infringing on existing composition-of-matter claims [5].

Quote Request

Request a Quote for 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.